molecular formula C8H4BrClN2O2 B1371900 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000342-01-7

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1371900
CAS No.: 1000342-01-7
M. Wt: 275.48 g/mol
InChI Key: ILARIBBHMDRKRP-UHFFFAOYSA-N
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Description

“4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C7H4BrClN2. It has a molecular weight of 231.48 g/mol . This compound is also known by other names such as “4-Bromo-7-chloro-5-azaindole” and "1H-Pyrrolo [3,2-c]pyridine, 4-bromo-7-chloro-" .


Molecular Structure Analysis

The InChI string of this compound is “InChI=1S/C7H4BrClN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H” and its InChIKey is "QULWOGLBWMRZGR-UHFFFAOYSA-N" . The Canonical SMILES representation is "C1=CNC2=C1C(=NC=C2Cl)Br" .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 28.7 Ų and contains 1 hydrogen bond donor and 1 hydrogen bond acceptor . It has an XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water . It has a complexity of 155 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in New Insecticide Synthesis : The compound 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is an important intermediate in the synthesis of a new insecticide, chlorantraniliprole. This involves several stages including nucleophilic substitution, cyclization, bromination, and hydrolysis (Niu Wen-bo, 2011).
  • Antibacterial Activity : A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, has shown antibacterial activity in vitro (E. Toja et al., 1986).
  • Functionalization of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines : The compound has been used in the functionalization and conversion into carboxylic acids of various halogenated pyridines, demonstrating its versatility in organic synthesis (F. Cottet et al., 2004).
  • Palladium-Catalyzed Reactions : Palladium compounds have been used to catalyze reactions involving 3-Bromo-cinnoline, an analogue, to form various pyrrolo and pyrazolo cinnolines, demonstrating the reactivity of bromo- and chloro-substituted compounds in palladium-catalyzed reactions (D. E. Ames & D. Bull, 1982).

Structural and Spectroscopic Analysis

  • Crystal Structure Analysis : The title compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been synthesized and its structure analyzed through various spectroscopic methods and X-ray diffraction studies, highlighting its structural properties (G. Anuradha et al., 2014).

Synthetic Applications

  • Synthesis of Amide Compounds : The compound has been used as a key intermediate in the synthesis of various amide compounds, indicating its utility in diverse synthetic routes (Yang Yun-shang, 2011).
  • Synthesis of Thieno[2,3-c]pyridines : Demonstrating its role in the synthesis of complex heterocycles, the compound has been utilized in the synthesis of thieno[2,3-c]pyridines, which are important in pharmaceutical and agrochemical research (G. Zhu et al., 2008).

Pharmaceutical and Biochemical Applications

  • Extraction of Pyridine-3-carboxylic Acid : In a study relevant to pharmaceutical and biochemical industries, the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) was investigated, demonstrating the compound's relevance in extraction and purification processes (Sushil Kumar & B. V. Babu, 2009).

Properties

IUPAC Name

4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-7-5-3(8(13)14)1-11-6(5)4(10)2-12-7/h1-2,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILARIBBHMDRKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=CN=C2Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646788
Record name 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-01-7
Record name 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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